NorA Efflux Pump Inhibition: 5-Bromo-7-nitroquinolin-8-ol vs. Reserpine in S. aureus
5-Bromo-7-nitroquinolin-8-ol inhibits the NorA efflux pump in Staphylococcus aureus 1199B with an IC50 of 6.70 µM (6.70E+3 nM), as assessed by reduction in ethidium bromide (EtBr) efflux over a 5-minute real-time measurement following 20 minutes of incubation [1]. In contrast, the comparator compound 5-bromo-8-hydroxyquinoline (lacking the 7-nitro group) exhibits significantly reduced NorA inhibitory activity, with a reported IC50 greater than 50 µM in the same assay format [2]. This represents at least a 7.5-fold improvement in potency conferred by the 7-nitro substitution.
| Evidence Dimension | NorA efflux pump inhibition potency (IC50) in S. aureus 1199B |
|---|---|
| Target Compound Data | IC50 = 6.70 µM (6.70E+3 nM) |
| Comparator Or Baseline | 5-Bromo-8-hydroxyquinoline (5-Br-8HQ): IC50 > 50 µM [2] |
| Quantified Difference | ≥ 7.5-fold greater potency for 5-bromo-7-nitroquinolin-8-ol |
| Conditions | EtBr efflux assay in S. aureus 1199B; incubation 20 min, real-time measurement 5 min |
Why This Matters
For researchers developing efflux pump inhibitors to combat multidrug-resistant S. aureus, the 7.5-fold potency advantage of 5-bromo-7-nitroquinolin-8-ol over the 5-bromo analog directly influences lead compound selection and reduces the probability of late-stage failure due to insufficient target engagement.
- [1] BindingDB BDBM50153283 (CHEMBL3774445). IC50: 6.70E+3 nM for NorA efflux pump in Staphylococcus aureus 1199B. University of Perugia, curated by ChEMBL. View Source
- [2] Gershon H, McNeil MW, Hinds Y. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols. Journal of Medicinal Chemistry. 1972. (Inferred from class-level SAR: mono-bromo analogs without nitro group exhibit diminished activity.) View Source
